molecular formula C12H8Br2O B13695535 2,2-Dibromo-1-(1-naphthyl)ethanone

2,2-Dibromo-1-(1-naphthyl)ethanone

Cat. No.: B13695535
M. Wt: 328.00 g/mol
InChI Key: UGQIZBLSUQUGIW-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(1-naphthyl)ethanone is an organic compound with the molecular formula C12H8Br2O It is a dibromo ketone derivative of naphthalene, characterized by the presence of two bromine atoms and a ketone functional group attached to a naphthyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromo-1-(1-naphthyl)ethanone can be synthesized through the bromination of 1-(1-naphthyl)ethanone. One common method involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically proceeds under mild conditions, with the bromine atoms being introduced at the alpha position of the carbonyl group .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, environmentally friendly methods, such as the use of hydrogen peroxide (H2O2) and hydrobromic acid (HBr) systems, have been explored for the synthesis of dibromo ketones .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(1-naphthyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) in acidic or basic conditions.

Major Products Formed

    Substitution: Corresponding substituted derivatives (e.g., amines, ethers).

    Reduction: Alcohols or hydrocarbons.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2,2-Dibromo-1-(1-naphthyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(1-naphthyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms and the carbonyl group make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dibromo-1-(2-naphthyl)ethanone
  • 2-Bromo-1-(1-naphthyl)ethanone
  • 2-Bromo-1-(2-naphthyl)ethanone

Uniqueness

2,2-Dibromo-1-(1-naphthyl)ethanone is unique due to the presence of two bromine atoms at the alpha position of the carbonyl group, which imparts distinct reactivity and chemical properties compared to its mono-bromo or non-bromo analogs. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

2,2-dibromo-1-naphthalen-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O/c13-12(14)11(15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQIZBLSUQUGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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